![molecular formula C20H32O3 B8054902 (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid](/img/structure/B8054902.png)
(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid
Overview
Description
(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid is a useful research compound. Its molecular formula is C20H32O3 and its molecular weight is 320.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vasoconstriction and Antiproliferative Activity : A stable isomer of 15(S)-HETE, (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid, has been found to retain key vasoconstrictive and antiproliferative activities. It exhibits concentration-dependent contractions in isolated pulmonary arteries and inhibits proliferation and migration of human prostate carcinoma cells (Pfister, Klimko, & Conrow, 2016).
Synthesis for Clinical Trials : A robust synthesis process for a related compound, 15(S)-HETE sodium salt, using a biooxidation process, has been established to support clinical trials (Conrow et al., 2011).
Reactions with Nitrite Ions : Studies have examined the reactions of hydro(pero)xy derivatives of polyunsaturated fatty acids/esters with nitrite ions under acidic conditions, which are relevant in understanding the chemical behavior of compounds like (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid (Napolitano et al., 2002).
Bisallylic Hydroxylation and Epoxidation : The bisallylic hydroxylation and epoxidation of polyunsaturated fatty acids, including arachidonic acid derivatives, have been studied, shedding light on the metabolic transformations of these compounds (Oliw, Bylund, & Herman, 1996).
Suppression of Arachidonic Acid Conversion : The compound 15-HETE, related to (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid, has been shown to suppress the conversion of exogenous arachidonic acid into leukotriene B4 in human polymorphonuclear leucocytes (Petrich et al., 1996).
Synthesis of Analogues : A method for the preparation of analogues of (5Z,8Z,11Z,14Z)-16-hydroxyeicosa-5,8,11,14-tetraenoic acid, including the 14,15-dehydro analogues, was developed to study their role in the lipoxygenase reaction (Ivanov et al., 2002).
properties
IUPAC Name |
(5Z,11Z,15R)-15-hydroxyicosa-5,11-dien-13-ynoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h8-11,19,21H,2-7,12-13,15-16,18H2,1H3,(H,22,23)/b10-8-,11-9-/t19-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVHFLDCTFMIGD-DPTNXLIISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C#CC=CCCCCC=CCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](C#C/C=C\CCCC/C=C\CCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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